molecular formula C7H7NO3 B13838721 4-Aminobenzo[d][1,3]dioxol-5-ol

4-Aminobenzo[d][1,3]dioxol-5-ol

Cat. No.: B13838721
M. Wt: 153.14 g/mol
InChI Key: YNQUBNHMZKSGSY-UHFFFAOYSA-N
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Description

4-Aminobenzo[d][1,3]dioxol-5-ol is an organic compound with a unique structure that includes a benzodioxole ring fused with an aminophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzo[d][1,3]dioxol-5-ol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a palladium-catalyzed arylation reaction.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amide or alkyl derivatives.

Scientific Research Applications

4-Aminobenzo[d][1,3]dioxol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminobenzo[d][1,3]dioxol-5-ol involves its interaction with cellular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-amino-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H7NO3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2,9H,3,8H2

InChI Key

YNQUBNHMZKSGSY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)O)N

Origin of Product

United States

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